molecular formula C14H15NO3S B6536848 2-(2-methoxyphenoxy)-N-[(thiophen-3-yl)methyl]acetamide CAS No. 1058259-08-7

2-(2-methoxyphenoxy)-N-[(thiophen-3-yl)methyl]acetamide

Cat. No.: B6536848
CAS No.: 1058259-08-7
M. Wt: 277.34 g/mol
InChI Key: WIQQZYBKAQQZHD-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenoxy)-N-[(thiophen-3-yl)methyl]acetamide is an organic compound that features a methoxyphenyl group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)-N-[(thiophen-3-yl)methyl]acetamide typically involves the reaction of 2-methoxyphenol with an appropriate acylating agent to form the intermediate 2-(2-methoxyphenoxy)acetyl chloride. This intermediate is then reacted with thiophen-3-ylmethylamine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenoxy)-N-[(thiophen-3-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups into the compound, leading to a wide range of derivatives.

Scientific Research Applications

2-(2-Methoxyphenoxy)-N-[(thiophen-3-yl)methyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N-[(thiophen-3-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The methoxyphenyl group and thiophene ring can interact with various enzymes and receptors, leading to biological effects. For example, the compound may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methoxyphenoxy)-N-[(thiophen-3-yl)methyl]acetamide is unique due to its combination of a methoxyphenyl group and a thiophene ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(2-methoxyphenoxy)-N-(thiophen-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c1-17-12-4-2-3-5-13(12)18-9-14(16)15-8-11-6-7-19-10-11/h2-7,10H,8-9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIQQZYBKAQQZHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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